Cas no 2769753-42-4 (WH-10417-099)

WH-10417-099 structure
Nombre del producto:WH-10417-099
Número CAS:2769753-42-4
MF:C52H62N8O13S
Megavatios:1039.15949201584
CID:5306398
WH-10417-099 Propiedades químicas y físicas
Nombre e identificación
-
- 4,7,10,13,16-Pentaoxaoctadecanamide, N-[3-[[[4-[6-amino-5-(1,2,3,4-tetrahydro-1-oxo-6-isoquinolinyl)-3-pyridinyl]phenyl]sulfonyl]cyclopropylamino]propyl]-18-[[2-(2,6-dioxo-3-piperidinyl)-2,3-dihydro-1,3-dioxo-1H-isoindol-4-yl]amino]-
- F82759
- N-[3-[[4-[6-amino-5-(1-oxo-3,4-dihydro-2H-isoquinolin-6-yl)pyridin-3-yl]phenyl]sulfonyl-cyclopropyla
- WH-10417-099
-
- Renchi: 1S/C52H62N8O13S/c53-48-42(35-7-12-40-36(31-35)15-18-56-49(40)63)32-37(33-57-48)34-5-10-39(11-6-34)74(67,68)59(38-8-9-38)20-2-17-55-45(61)16-21-69-23-25-71-27-29-73-30-28-72-26-24-70-22-19-54-43-4-1-3-41-47(43)52(66)60(51(41)65)44-13-14-46(62)58-50(44)64/h1,3-7,10-12,31-33,38,44,54H,2,8-9,13-30H2,(H2,53,57)(H,55,61)(H,56,63)(H,58,62,64)
- Clave inchi: FBFSEQRYZRBYLH-UHFFFAOYSA-N
- Sonrisas: S(C1C=CC(C2C=NC(=C(C3C=CC4C(NCCC=4C=3)=O)C=2)N)=CC=1)(N(CCCNC(CCOCCOCCOCCOCCOCCNC1=CC=CC2C(N(C(C=21)=O)C1C(NC(CC1)=O)=O)=O)=O)C1CC1)(=O)=O
Atributos calculados
- Recuento de donantes vinculados al hidrógeno: 5
- Recuento de receptores de enlace de hidrógeno: 17
- Recuento de átomos pesados: 74
- Cuenta de enlace giratorio: 29
- Complejidad: 2000
- Superficie del Polo topológico: 285
- Xlogp3: 2.1
WH-10417-099 PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
MedChemExpress | HY-137340-10mg |
WH-10417-099 |
2769753-42-4 | 98.03% | 10mg |
¥7400 | 2024-07-19 | |
1PlusChem | 1P027QB1-25mg |
WH-10417-099 |
2769753-42-4 | 98% | 25mg |
$1730.00 | 2024-05-07 | |
1PlusChem | 1P027QB1-5mg |
WH-10417-099 |
2769753-42-4 | 98% | 5mg |
$563.00 | 2024-05-07 | |
MedChemExpress | HY-137340-1mg |
WH-10417-099 |
2769753-42-4 | 98.03% | 1mg |
¥1840 | 2024-07-19 | |
MedChemExpress | HY-137340-25mg |
WH-10417-099 |
2769753-42-4 | 98.03% | 25mg |
¥11840 | 2023-08-31 | |
1PlusChem | 1P027QB1-10mg |
WH-10417-099 |
2769753-42-4 | 98% | 10mg |
$883.00 | 2024-05-07 | |
1PlusChem | 1P027QB1-50mg |
WH-10417-099 |
2769753-42-4 | 98% | 50mg |
$2955.00 | 2024-05-07 | |
MedChemExpress | HY-137340-5mg |
WH-10417-099 |
2769753-42-4 | 98.03% | 5mg |
¥4600 | 2024-07-19 | |
1PlusChem | 1P027QB1-100mg |
WH-10417-099 |
2769753-42-4 | 98% | 100mg |
$5187.00 | 2024-05-07 |
WH-10417-099 Literatura relevante
-
Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432
-
Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637
-
Malinda Salim,Brian O'Sullivan,Sally L. McArthur,Phillip C. Wright Lab Chip, 2007,7, 64-70
-
Malti Bansal,Ritu Srivastava,C. Lal,M. N. Kamalasanan,L. S. Tanwar Nanoscale, 2009,1, 317-330
-
Alexis Perea,Karim Zaghib,Daniel Bélanger J. Mater. Chem. A, 2015,3, 2776-2783
2769753-42-4 (WH-10417-099) Productos relacionados
- 2308480-97-7(2-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamido-4,4-difluorobutanoic acid)
- 1120214-78-9(4-chloro-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine)
- 1251574-65-8(1-(2,3-dihydro-1H-indol-1-yl)-4-(1H-pyrrol-1-yl)butan-1-one)
- 1982-47-4(Chloroxuron)
- 1334373-83-9(1-(3,4-dimethylphenyl)-3-(2-hydroxy-3-methoxy-2-methylpropyl)urea)
- 2229433-51-4(2-fluoro-4-(3-hydroxy-2,2-dimethylpropyl)phenol)
- 2680690-04-2(Tert-butyl 4-acetamido-3-(hydroxymethyl)piperidine-1-carboxylate)
- 1351654-38-0(ethyl 2-(4,6-difluoro-2-imino-2,3-dihydro-1,3-benzothiazol-3-yl)acetate hydrobromide)
- 2172242-66-7(1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanoyl-3-hydroxyazetidine-3-carboxylic acid)
- 80100-08-9((4-(tert-Butyl)phenyl)(2-chloropyridin-4-yl)methanone)
Proveedores recomendados
Amadis Chemical Company Limited
(CAS:2769753-42-4)WH-10417-099

Pureza:99%/99%/99%
Cantidad:1mg/5mg/10mg
Precio ($):231.0/577.0/928.0